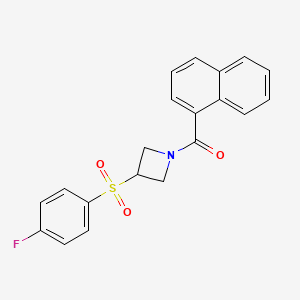

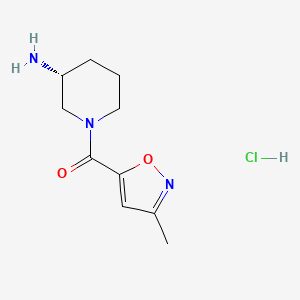

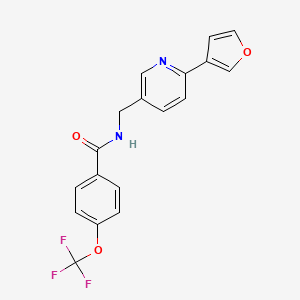

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, commonly known as DCN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCN belongs to the class of naphthalene-based compounds and has been studied extensively for its biological properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in research focusing on new transformations and synthesis methods, as well as the analysis of its crystal and molecular structure. For example, studies have explored the synthesis of related compounds through reactions involving triphenylphosphine and water, leading to stabilized ylides and many-center phosphonium reagents. Such research aids in understanding the reactivity and potential applications of these compounds in further chemical transformations (Brovarets et al., 2004). Additionally, X-ray diffraction analysis (XRD) and SEM analysis have been used to characterize the geometry and morphological features of related compounds, offering insights into their solid-state behavior (Köysal et al., 2015).

Metal–Organic Frameworks (MOFs) and Coordination Polymers

- Research has been conducted on carboxylate-assisted acylamide metal–organic frameworks (MOFs), involving the synthesis and structural analysis of these materials. These studies investigate the thermostability and luminescence properties of the MOFs, contributing to the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).

Pharmaceutical Research

- In the pharmaceutical domain, related compounds have been synthesized and evaluated as potential anti-proliferative agents. This involves the design and synthesis of novel derivatives, their characterization, and screening for anti-cancer activity. Such research is crucial for the discovery and development of new therapeutic agents (Soni et al., 2015).

Photodynamic Therapy

- The compound and its derivatives have been explored for their applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to kill cancer cells or pathogens. Research includes the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, characterized for their photophysical and photochemical properties. These properties are essential for the effectiveness of photodynamic therapy treatments (Pişkin et al., 2020).

Advanced Materials

- The synthesis and biological screening of derivatives for various applications, including the development of heat-resistant resin through crosslinking reactions, highlight the compound's relevance in materials science. This research contributes to the advancement of polymeric materials with improved thermal stability and processability (Yu et al., 2009).

Mécanisme D'action

Target of Action

The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.

Propriétés

IUPAC Name |

4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZIWQGZUWGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

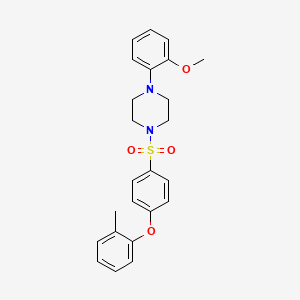

![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)

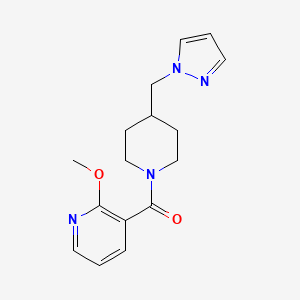

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)

![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2850095.png)